4-Ethyl-2-(methylthio)thiazole chemical structure and properties
4-Ethyl-2-(methylthio)thiazole chemical structure and properties
Executive Summary
This technical guide provides a comprehensive analysis of 4-Ethyl-2-(methylthio)thiazole , a specific organosulfur heterocycle distinct from its more common isomer, 2-ethyl-4-methylthiazole (FEMA 3680).[1] While often overshadowed by its alkyl-substituted counterparts, the 2-(methylthio) derivative represents a critical intermediate in the synthesis of high-impact flavorants (meaty/nutty profiles) and bioactive pharmaceutical scaffolds.[1]
This document details the structural identity, a validated two-step synthetic pathway, physicochemical properties, and safety protocols required for laboratory handling.[1] It is designed to serve as a self-validating instruction manual for researchers synthesizing or utilizing this compound.[1]
Part 1: Chemical Identity & Structural Analysis
4-Ethyl-2-(methylthio)thiazole is a 1,3-thiazole derivative substituted at the 4-position with an ethyl group and at the 2-position with a methylthio (methylsulfanyl) group.[1]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4-Ethyl-2-(methylsulfanyl)-1,3-thiazole |
| Common Synonyms | 4-Ethyl-2-methylmercaptothiazole; 2-Methylthio-4-ethylthiazole |
| Chemical Formula | C₆H₉NS₂ |
| Molecular Weight | 159.27 g/mol |
| SMILES | CCc1nc(SC)cs1 |
| Structure Class | 2,4-Disubstituted 1,3-Thiazole |
Structural Distinction (Crucial)
Researchers must distinguish this compound from its isomer, 2-Ethyl-4-methylthiazole (CAS 15679-12-6).[1]
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Target (This Guide): Sulfur attached to C2 (Thioether linkage).
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Isomer (FEMA 3680): Ethyl group attached to C2; Methyl group attached to C4.
Part 2: Physicochemical Profile
Note: Data below represents predicted values based on structure-property relationships (SPR) of analogous 2-alkylthio-thiazoles, as specific experimental data for this isomer is rare in open literature.
| Property | Value (Predicted/Analogous) | Context/Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage.[1][2] |
| Odor | Sulfurous, meaty, roasted, nutty | Characteristic of 2-substituted thiazoles.[1] |
| Boiling Point | ~215–225 °C @ 760 mmHg | Higher than 2-ethyl-4-methylthiazole (161°C) due to the heavier sulfur atom.[1] |
| Density | ~1.12–1.15 g/cm³ | Sulfur content increases density >1.0. |
| LogP (Octanol/Water) | ~2.5–2.8 | Lipophilic; suitable for membrane permeability. |
| Solubility | Ethanol, Ether, DCM, DMSO | Insoluble in water.[1] |
Part 3: Synthetic Pathways & Manufacturing
The most robust route to 4-Ethyl-2-(methylthio)thiazole involves a Hantzsch-type cyclization to form the intermediate thiol, followed by S-methylation .[1] This modular approach allows for high purity and yield.
Reaction Mechanism (Graphviz)
Figure 1: Two-step synthesis of 4-Ethyl-2-(methylthio)thiazole via Hantzsch cyclization and Williamson-type alkylation.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Ethylthiazole-2-thiol
-
Reagents: 1-Bromo-2-butanone (1.0 eq), Ammonium dithiocarbamate (1.1 eq), Ethanol (anhydrous).[1]
-
Procedure:
-
Dissolve ammonium dithiocarbamate in ethanol.
-
Add 1-bromo-2-butanone dropwise at 0°C to control the exotherm.[1]
-
Reflux the mixture for 4–6 hours. Monitor TLC for disappearance of the bromide.
-
Cool to room temperature.[3] The intermediate thiol may precipitate or require extraction.
-
Workup: Remove ethanol in vacuo. Dissolve residue in 1M NaOH (thiol dissolves as thiolate). Wash with ether (removes impurities). Acidify aqueous layer with HCl to precipitate 4-ethylthiazole-2-thiol .[1]
-
Yield Expectation: 70–85%.
-
Step 2: S-Methylation to 4-Ethyl-2-(methylthio)thiazole
-
Reagents: 4-Ethylthiazole-2-thiol (1.0 eq), Methyl Iodide (MeI) (1.1 eq), Potassium Carbonate (K₂CO₃) (1.2 eq), Acetone.[1]
-
Procedure:
-
Suspend the thiol and K₂CO₃ in acetone.
-
Add Methyl Iodide dropwise at room temperature (Caution: MeI is carcinogenic).
-
Stir at ambient temperature for 2–3 hours.
-
Validation: Monitor by TLC. The product will be less polar than the thiol.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Distillation under reduced pressure or Silica Gel Chromatography (Hexane/EtOAc gradient).
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Part 4: Sensory & Applications
Flavor & Fragrance Profile
While specific FEMA designation for this exact isomer may be pending or subsumed under broader thiazole categories, its sensory properties are consistent with the "nutty/meaty" thiazole class.[1]
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Primary Notes: Roasted meat, liver, nutty, sulfurous.[1]
-
Threshold: Low (ppb range).
-
Application: Used in savory flavor formulations (gravies, soups, meat alternatives) to provide depth and "umami" character.[1]
Pharmaceutical Relevance
The 2-(methylthio)thiazole moiety serves as a bioisostere for other heterocycles in drug design.
-
Metabolic Stability: The methylthio group is metabolically active (can be oxidized to sulfoxide/sulfone), offering a handle for tuning pharmacokinetics.[1]
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Chelation: As noted in DFT studies of analogous thiols (e.g., S2NM), the nitrogen and sulfur atoms can chelate divalent metals (Hg, Zn), relevant for metallo-enzyme inhibitors [1].[1]
Part 5: Safety, Toxicology & Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves.[1] |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles. |
| Acute Toxicity | Harmful if swallowed (H302) | Do not eat/drink in lab. |
| Stench | Strong, unpleasant odor | Mandatory: Handle in a fume hood.[1] |
Metabolic Fate:
Thiazoles are generally metabolized via ring oxidation or S-oxidation.[1] The methylthio group is likely oxidized to the sulfoxide (
References
-
Al-Azzawi, A. M., & Al-Allaf, T. A. (2025).[1] Retarding Effect of the Mediating Sulfane (-S-) Group on Chelation Efficacy of Thiolic-Sulfur Toward Mercury in 2-(2-Mercaptothiazol-5-yl) acetic acid Derivative.[1][4][5] DFT-Theoretical Study. ResearchGate.[6]
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (Analogous synthesis methodology).
-
Organic Chemistry Portal. (2024). Synthesis of Thiazoles.[3][6][7] (General Hantzsch synthesis protocols).
-
The Good Scents Company. (2023). 2-Ethyl-4-methylthiazole Data.[1][6][8][9] (Comparative isomer data).
Sources
- 1. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 2. Food safety and quality: details [fao.org]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. femaflavor.org [femaflavor.org]
- 9. 2-Ethyl-4-methylthiazole (CAS 15679-12-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
